![molecular formula C19H18BrN3O B6477237 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640843-52-1](/img/structure/B6477237.png)
2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide
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Overview
Description
2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is a useful research compound. Its molecular formula is C19H18BrN3O and its molecular weight is 384.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.06332 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide, with the CAS number 2640843-52-1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The empirical formula of this compound is C19H18BrN3O, with a molecular weight of 384.27 g/mol. The predicted boiling point is approximately 566.6 °C, and it has a density of 1.36 g/cm³ at 20 °C .
The compound primarily targets Succinate Dehydrogenase (SDH) , an enzyme involved in the citric acid cycle and electron transport chain. The interaction occurs through strong hydrogen bonding, influencing cellular respiration pathways. This mechanism underpins its biological activities, particularly in antifungal applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties, including derivatives similar to this compound. For instance:
- Cell Line Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, pyrazole derivatives have exhibited IC50 values ranging from 3.79 µM to over 42 µM against MCF7 and NCI-H460 cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Example A | MCF7 | 3.79 |
Example B | NCI-H460 | 12.50 |
Example C | A549 | 26 |
Antifungal Activity
The compound has demonstrated significant antifungal properties against pathogens such as Fusarium graminearum and Botrytis cinerea. The mechanism involves disruption of fungal metabolic pathways through inhibition of SDH, leading to reduced fungal viability.
Study on Pyrazole Derivatives
A comprehensive review indicated that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory and anticancer effects. Specific compounds were tested for their ability to inhibit cancer cell proliferation, with notable findings:
- Compound I-8 showed strong inhibition of RET kinase activity, which is crucial in cancer progression .
Pharmacological Evaluations
In vitro evaluations have revealed that various pyrazole-based compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
PC-3 (Prostate Cancer) | 15.0 | Inhibition of cell cycle progression |
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical models, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis. Its ability to inhibit pro-inflammatory cytokines has been documented in various studies.
Polymer Chemistry
In polymer science, this compound serves as a functional monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their performance in high-temperature applications.
Polymer Type | Property Enhanced | Application Area |
---|---|---|
Thermoplastics | Thermal Stability | Aerospace and automotive industries |
Thermosets | Mechanical Strength | Construction materials |
Case Study: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The study utilized a series of in vitro assays to determine the compound's cytotoxicity and mechanism of action, revealing significant promise for further development as a therapeutic agent.
Case Study: Polymer Development
In another study, researchers at a leading university synthesized a series of polymers incorporating this compound as a monomer. The resulting materials exhibited superior thermal properties compared to traditional polymers, indicating potential applications in high-performance materials.
Properties
IUPAC Name |
2-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-23-18(11-13-22-23)15-8-6-14(7-9-15)10-12-21-19(24)16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINFHBGEOWWAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.